3-Nitro-8-(trifluoromethyl)quinolin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitro-8-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)6-3-1-2-5-8(6)14-4-7(9(5)16)15(17)18/h1-4H,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNRGEJAPRLYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC=C(C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Nitro 8 Trifluoromethyl Quinolin 4 Ol and Its Analogues
Historical Development of Quinoline (B57606) Synthesis Relevant to the Compound
The foundational methods for quinoline synthesis, developed in the late 19th century, continue to inform modern synthetic strategies. Several of these classical name reactions are pertinent to the construction of the 3-Nitro-8-(trifluoromethyl)quinolin-4-ol backbone.
The Conrad-Limpach-Knorr synthesis and the Gould-Jacobs reaction are particularly relevant as they provide access to the quinolin-4-one core structure. The Conrad-Limpach synthesis involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.org Under kinetic control, this reaction yields the 4-quinolone isomer. nih.gov The Gould-Jacobs reaction, on the other hand, utilizes an aniline and an alkoxymethylenemalonic ester. wikipedia.org This reaction proceeds through an initial condensation followed by a thermal cyclization to afford a 4-hydroxyquinoline-3-carboxylate ester, which can then be hydrolyzed and decarboxylated. mdpi.comroyalsocietypublishing.org
Another significant historical method is the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. wikipedia.org This method is highly convergent and can be catalyzed by acids or bases. wikipedia.org While the traditional Friedländer synthesis might not be the most direct route to a 4-hydroxyquinoline, modifications and related reactions like the Niementowski quinoline synthesis can provide access to this scaffold. wikipedia.org
These seminal reactions established the fundamental principles of quinoline ring formation, primarily involving the reaction of an aniline-based precursor with a three-carbon component to form the pyridine (B92270) ring. The choice of starting materials and reaction conditions dictates the substitution pattern of the resulting quinoline. For a molecule like this compound, these classical methods provide a conceptual framework for retrosynthetic analysis and the design of synthetic routes.
Current Synthetic Approaches to this compound
Current strategies for the synthesis of this compound are largely based on adaptations of classical methods, focusing on the use of appropriately substituted precursors. A plausible and widely applicable approach involves the initial construction of the 8-(trifluoromethyl)quinolin-4-ol (B1219512) core, followed by a regioselective nitration at the C3 position.
A logical retrosynthetic analysis of this compound suggests two primary disconnection strategies, both of which are rooted in well-established quinoline syntheses.
Strategy A: Disconnection of the Nitro Group
The most straightforward retrosynthetic disconnection involves the removal of the nitro group at the C3 position. This leads back to the key intermediate, 8-(trifluoromethyl)quinolin-4-ol . This intermediate can then be subjected to nitration to introduce the nitro group at the desired position. This approach simplifies the synthesis to the construction of a disubstituted quinolin-4-ol.
Strategy B: Disconnection of the Pyridine Ring
Further disconnection of the 8-(trifluoromethyl)quinolin-4-ol intermediate can be envisioned through pathways analogous to the Gould-Jacobs or Conrad-Limpach reactions.
Gould-Jacobs Approach: This pathway disconnects the N1-C2 and C4-C4a bonds, leading back to 2-(trifluoromethyl)aniline (B126271) and a malonic ester derivative, such as diethyl ethoxymethylenemalonate .
Conrad-Limpach Approach: This route involves the disconnection of the N1-C8a and C4-C4a bonds, also leading to 2-(trifluoromethyl)aniline and a β-ketoester, for instance, ethyl acetoacetate .
Another viable disconnection strategy for the quinoline core is based on the Friedländer annulation, which would involve the disconnection of the N1-C2 and C3-C4 bonds. This would retrospectively lead to a 2-amino-3-(trifluoromethyl)benzoyl derivative and a two-carbon component.
The successful synthesis of this compound is highly dependent on the availability and preparation of key intermediates.
2-(Trifluoromethyl)aniline: This is a crucial starting material for building the 8-(trifluoromethyl)quinoline (B1315200) core. It is commercially available and can be synthesized through various methods, including the catalytic reduction and dechlorination of 2-trifluoromethyl-4-chloronitrobenzene. google.com
8-(Trifluoromethyl)quinolin-4-ol: This is the direct precursor to the target molecule in the proposed primary synthetic route. Its synthesis can be achieved via the Gould-Jacobs or Conrad-Limpach reaction using 2-(trifluoromethyl)aniline as the starting material. For example, the reaction of 2-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate under thermal conditions would yield the corresponding 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate, which can be subsequently hydrolyzed and decarboxylated.
Nitrating Agents: For the final nitration step, a variety of nitrating agents can be employed. A common and effective method for the nitration of 4-hydroxyquinolines is the use of nitric acid in a suitable solvent, such as propionic acid.
| Intermediate/Precursor | Role in Synthesis |
| 2-(Trifluoromethyl)aniline | Starting material for the quinoline core |
| Diethyl ethoxymethylenemalonate | Three-carbon component in Gould-Jacobs synthesis |
| Ethyl acetoacetate | Three-carbon component in Conrad-Limpach synthesis |
| 8-(Trifluoromethyl)quinolin-4-ol | Direct precursor for nitration |
| Nitric Acid | Nitrating agent for C3-nitration |
Novel Synthetic Route Development and Optimization
Recent advancements in synthetic organic chemistry have led to the development of more efficient and versatile methods for the construction of quinoline derivatives. These novel approaches, including catalytic methods, one-pot reactions, and multicomponent reactions, offer potential for the optimized synthesis of this compound and its analogues.
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, improved yields, and enhanced selectivity. For the synthesis of the target compound, catalytic methods can be applied to both the formation of the quinoline ring and the nitration step.
Transition metal catalysts, such as those based on palladium, copper, and rhodium, have been extensively used in quinoline synthesis. mdpi.com For instance, palladium-catalyzed carbonylation reactions of 2-iodoanilines with terminal acetylenes provide a route to quinolin-4-ones. mdpi.com N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for the synthesis of quinolin-4-ones from aldehydes and α,β-unsaturated bromides. mdpi.com
In the context of the final nitration step, while traditional methods often rely on strong acids, newer catalytic approaches are being explored to achieve milder and more selective nitrations.
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. rsc.org These strategies are well-suited for the synthesis of complex quinoline derivatives.
A one-pot Friedländer annulation, for example, can be achieved by the in situ reduction of a 2-nitroarylcarbonyl compound to the corresponding 2-aminoarylcarbonyl, which then condenses with an active methylene compound to form the quinoline ring. mdpi.com This approach avoids the isolation of the often-unstable 2-aminoarylcarbonyl intermediate.
Yield Optimization and Reaction Condition Modulation
The optimization of reaction yields and conditions is a central theme in the synthesis of quinoline derivatives. For the initial cyclization step, methodologies analogous to the synthesis of 2,8-bis(trifluoromethyl)quinolin-4-ol (B1348971) can be considered. nitk.ac.inchemicalbook.com In one such synthesis, reacting 2-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoroacetoacetate in polyphosphoric acid at 150°C resulted in a 91% yield of the cyclized product. chemicalbook.com This demonstrates that the choice of acid catalyst and temperature is critical for driving the reaction to completion.
The Friedländer annulation, a related condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group, is another key route to quinolines where extensive optimization studies have been performed. nih.govnih.gov These studies provide valuable insights applicable to the synthesis of this compound analogues. The choice of catalyst, in particular, has a profound impact on reaction efficiency. A variety of catalytic systems have been explored, from traditional bases like piperidine (B6355638) to advanced materials such as ionic liquids, metal-organic frameworks (MOFs), and nanocatalysts. nih.goviaea.org
For instance, optimization of a Friedländer cyclization for 3-(aryloxy)quinoline derivatives showed that the highest yields were achieved using piperidine as a base in refluxing ethanol (B145695). iaea.orgkoreascience.kr In other studies, the use of the ionic liquid [Hbim]BF₄ under solvent-free conditions at 100°C afforded the desired quinoline in 93% yield. nih.gov The modulation of reaction conditions, including catalyst, solvent, and temperature, is therefore a powerful tool for maximizing the yield of the desired quinoline core.
| Catalyst System | Solvent | Temperature (°C) | Typical Reaction Time | Reported Yield (%) | Reference |
|---|---|---|---|---|---|
| Polyphosphoric Acid (PPA) | - | 150 | 3 h | 91 | chemicalbook.com |
| Piperidine | Ethanol | Reflux | - | High | iaea.orgkoreascience.kr |
| [Hbim]BF₄ (Ionic Liquid) | Solvent-free | 100 | 3-6 h | 93 | nih.gov |
| CuBTC (Metal-Organic Framework) | Solvent-free | - | Short | Very High | rsc.org |
| NiO Nanoparticles | Ethanol | 80 | 2.5 min | 95 | nih.gov |
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms is fundamental to optimizing and controlling the synthesis of complex molecules like this compound. The formation of the quinolin-4-ol ring via acid-catalyzed cyclization proceeds through a series of well-understood steps. Initially, the amino group of 2-(trifluoromethyl)aniline attacks one of the carbonyl groups of the β-ketoester. This is followed by an intramolecular cyclization where the activated aromatic ring attacks the second carbonyl group, leading to the formation of the heterocyclic ring after a dehydration step.
Recent research has employed computational methods, such as density functional theory (DFT), to gain deeper insight into these transformations. For example, the mechanism of the Friedländer reaction catalyzed by the metal-organic framework CuBTC has been investigated computationally. rsc.org These studies revealed that the high catalytic activity stems from the high concentration of Lewis acid sites (coordinatively unsaturated Cu²⁺ ions) and a concerted effect between adjacent active sites that facilitate the condensation and cyclization steps. rsc.org
The subsequent nitration step is a classic example of electrophilic aromatic substitution on a heterocyclic system. The quinolin-4-one tautomer possesses a vinylogous amide character, making the C3 position electron-rich and thus highly susceptible to attack by an electrophile, the nitronium ion (NO₂⁺), which is generated in situ from the nitrating agent (e.g., a mixture of nitric and sulfuric acids). The mechanism involves the attack of the C3 carbon on the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity and yield the 3-nitro product.
Green Chemistry Principles in the Synthesis of this compound Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinolines to reduce environmental impact and improve safety and efficiency. nih.govbenthamdirect.comijpsjournal.com This involves developing methodologies that utilize less hazardous solvents, employ recyclable catalysts, and minimize energy consumption.
Key green strategies applicable to the synthesis of quinoline derivatives include:
Use of Greener Solvents: Traditional high-boiling organic solvents are being replaced with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents (DESs). ijpsjournal.comnih.gov For example, the use of Fe₃O₄ nanoparticle-cellular catalysts in water under reflux has been shown to be effective for synthesizing pyrimido[4,5-b]quinolones, with the catalyst being reusable for multiple cycles. nih.gov
Advanced Catalysis: The development of highly efficient and recyclable catalysts is a cornerstone of green quinoline synthesis. Nanocatalysts, in particular, offer high surface area and catalytic activity, often allowing reactions to proceed under milder conditions. nih.govacs.org Core-shell nanocatalysts, such as Fe₃O₄@SiO₂–APTES-TFA, have been used for solvent-free Friedländer synthesis, achieving high yields in minutes. nih.gov Metal-organic frameworks (MOFs) also serve as effective, reusable Lewis acid catalysts. rsc.org
Alternative Energy Sources: Microwave-assisted synthesis (MAS) has emerged as a powerful tool, using microwave radiation to dramatically reduce reaction times and often improve yields compared to conventional heating. ijpsjournal.com
Continuous Flow Chemistry: For processes like nitration, which can be highly exothermic and hazardous in batch processing, continuous flow microreactors offer significant safety and efficiency advantages. soton.ac.uk A study on the nitration of a related trifluoromethyl-containing aromatic compound demonstrated that a continuous flow process allowed for precise control of reaction parameters, leading to optimized conversion and selectivity. soton.ac.uk This approach minimizes the volume of hazardous reagents at any given time, thereby enhancing the process's green credentials.
| Green Approach | Example System/Catalyst | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Green Solvent | Fe₃O₄ NPs-cell | Water, Reflux | Environmentally benign solvent, reusable catalyst | nih.gov |
| Nanocatalysis | Fe₃O₄@SiO₂–APTES-TFA | Solvent-free, 100°C | High yield, short reaction time (5 min), recyclable catalyst | nih.gov |
| Microwave-Assisted Synthesis (MAS) | Various | Microwave Irradiation | Accelerated reaction times, improved yields | ijpsjournal.com |
| Continuous Flow | Droplet-based microreactor | Continuous flow of reagents | Enhanced safety, precise temperature control, improved selectivity | soton.ac.uk |
| Reusable Catalyst | CuBTC (MOF) | Solvent-free | High efficiency, catalyst recyclability, high atom economy | rsc.org |
Structure Activity Relationship Sar and Structural Modification Studies
Systematic Structural Modifications of the Quinoline (B57606) Core
The quinoline scaffold is a privileged structure in medicinal chemistry, and its modification is a key strategy for optimizing biological activity. researchgate.net Studies on various quinoline derivatives have demonstrated that alterations to the core can significantly impact efficacy and selectivity.
Modifications often involve introducing different substituents at various positions on the quinoline ring to enhance pharmacological efficacy. rsc.org For instance, the introduction of an amide linker at the C-4 position of the quinolin-4-yloxy core has been explored to create new inhibitors. researchgate.net In other studies, the length of linkers attached to the quinoline core has been shown to be a critical factor, with optimal lengths allowing for better engagement with biological targets. mdpi.comnih.gov For example, in a series of morpholine-bearing quinoline derivatives, a 2-methylene linker between the quinoline and morpholine (B109124) moieties resulted in better inhibition of acetylcholinesterase (AChE) compared to longer 3- or 4-methylene linkers. nih.gov
Furthermore, the nature of the substituent on the quinoline ring plays a crucial role. SAR studies on certain quinoline-imidazole hybrids showed that an electron-donating methoxy (B1213986) group at the C-2 position enhanced antimalarial activity, whereas an electron-withdrawing chlorine atom at the same position led to a loss of activity. rsc.org This highlights the importance of the electronic properties of substituents on the quinoline core.
Table 1: Effect of Quinoline Core Modifications on Cholinesterase Inhibition
| Compound Series | Linker Modification | Substituent Modification (Position) | Impact on Activity | Reference |
|---|---|---|---|---|
| Tacrine-Quinoline Hybrids | Methylene (B1212753) linker (n=2 optimal) | 5-Fluoro | Improved AChE/BuChE inhibition | mdpi.com |
| Tacrine-Quinoline Hybrids | Methylene linker | 5,7-Dichloro | Reduced activity | mdpi.com |
| Tacrine-Quinoline Hybrids | Methylene linker | 8-Amino | Enhanced inhibitory potency | mdpi.com |
| Morpholine-Bearing Quinolines | 2-Methylene linker | - | Better AChE inhibition | nih.gov |
| Morpholine-Bearing Quinolines | 3- or 4-Methylene linker | - | Reduced AChE inhibition | nih.gov |
Data synthesized from studies on analogous quinoline structures.
Investigation of Nitro Group Modifications and their Effects on Molecular Interactions
The nitro group, particularly an aromatic nitro group, is a strong electron-withdrawing moiety that can significantly influence a molecule's biological activity. However, it is often considered a "toxicophore" because its metabolic reduction can lead to toxic species like nitroso and hydroxylamine (B1172632) derivatives that can damage DNA and proteins. nih.govcambridgemedchemconsulting.com Consequently, a major focus of modification studies is the replacement of the nitro group with suitable bioisosteres that retain or improve activity while reducing potential toxicity. nih.gov
In studies on analogous indenoisoquinoline compounds, which share structural similarities with quinolines, the 3-nitro group was critical for activity. When replaced by other functional groups, the analogues were often outperformed by their 3-nitro counterparts. nih.gov However, research revealed that fluorine and chlorine could substitute for the 3-nitro group with only a minimal loss of topoisomerase I poisoning activity. nih.gov This suggests that electron-withdrawing properties are key for the interaction.
Quantitative structure-activity relationship (QSAR) studies on a wide range of aromatic and heteroaromatic nitro compounds have shown that mutagenic potency is correlated with the energies of the lowest unoccupied molecular orbitals (LUMO), which are influenced by the nitro group. nih.gov This indicates that the nitro group's role in molecular interactions is heavily tied to its electronic effects, which can be mimicked by other electron-withdrawing bioisosteres.
Table 2: Bioisosteric Replacements for the 3-Nitro Group in Indenoisoquinolines
| Original Group (Position 3) | Bioisosteric Replacement | Effect on Top1 Poisoning Activity | Reference |
|---|---|---|---|
| Nitro (-NO₂) | Fluorine (-F) | Minimal loss of activity | nih.gov |
| Nitro (-NO₂) | Chlorine (-Cl) | Minimal loss of activity | nih.gov |
This data is from a study on indenoisoquinolines, which are structurally related to the quinoline core.
Exploration of Trifluoromethyl Group Analogues and Isosteres
The trifluoromethyl (-CF₃) group is a common feature in many modern pharmaceuticals, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com The substitution of a methyl (-CH₃) group with a trifluoromethyl group is a frequent strategy in medicinal chemistry, though its effect on bioactivity can vary. acs.org
Statistical analysis of large compound datasets shows that while replacing -CH₃ with -CF₃ does not improve bioactivity on average, a significant percentage of these substitutions can increase biological activity by at least an order of magnitude. acs.org The energy gain from such a substitution is often driven by electrostatic interactions. acs.org The strong electron-withdrawing nature of the -CF₃ group can significantly alter the electronic profile of the aromatic ring to which it is attached, influencing interactions with biological targets.
In the context of quinoline derivatives, α-trifluoromethylated alcohols have been identified as potent sodium channel blockers with analgesic and antiepileptic properties. nih.gov SAR studies on other compounds have shown that a -CF₃ group at the para-position of a phenolic ring can increase potency for inhibiting serotonin (B10506) uptake by six-fold compared to the non-fluorinated analog. mdpi.com This underscores the potential for the 8-(trifluoromethyl) group in 3-Nitro-8-(trifluoromethyl)quinolin-4-ol to be a key contributor to its activity profile through favorable electronic and steric interactions.
Impact of Substituent Positionality on Compound Activity Profile
The specific placement of substituents on the quinoline ring is critical and can dramatically alter the compound's biological activity. The activity of this compound is defined by the precise arrangement of the nitro, trifluoromethyl, and hydroxyl groups.
Studies on various quinoline derivatives illustrate this principle clearly. For example, in a series of tacrine-quinoline hybrids, a 5-fluoro substitution led to the most potent butyrylcholinesterase (BuChE) inhibition, while a 5,7-dichloro substitution resulted in a marked reduction in activity, likely due to steric hindrance or altered electronic distribution. mdpi.com Similarly, comparing 8-hydroxyquinoline (B1678124) with 8-aminoquinoline (B160924) in the same scaffold revealed that the 8-amino group generally enhanced inhibitory potency, suggesting it may form more favorable hydrogen bonds. mdpi.com
The position of the nitro group is also crucial. A study comparing regioisomers of nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) found that shifting the nitro group from the 5-position to the 6-position (8-hydroxy-6-nitroquinoline) led to a significant decrease in the inhibition of certain enzymes. srce.hr This demonstrates that even a slight shift in the position of a key functional group can lead to substantially different biological outcomes, highlighting the specific importance of the 3-nitro and 8-trifluoromethyl positioning in the target compound.
Stereochemical Considerations in this compound Derivatives
While the parent compound this compound is achiral, the introduction of chiral centers through structural modifications necessitates an evaluation of stereochemistry. The spatial arrangement of atoms can be critical for binding to chiral biological targets like enzymes and receptors.
The development of atropisomers, which are stereoisomers arising from hindered rotation around a single bond, is a relevant area of stereochemical consideration for quinoline derivatives. For instance, rhodium-catalyzed biaxially atroposelective "click chemistry" has been used to synthesize axially chiral triazoles from quinolin-6-ol scaffolds. acs.org This work highlights that the quinoline core can be a platform for creating stable, chiral molecules where the stereochemistry is crucial for function.
Should derivatives of this compound be synthesized with chiral side chains or substituents, it would be imperative to separate and evaluate the individual enantiomers or diastereomers. Often, one stereoisomer is significantly more active than the other (the eutomer), or the isomers may even have different biological activities altogether. Therefore, any future drug development based on this scaffold would require a thorough investigation of its stereochemical aspects to optimize therapeutic effects.
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of molecules. For 3-Nitro-8-(trifluoromethyl)quinolin-4-ol, these calculations would provide a deep understanding of how the electron-withdrawing nitro (-NO2) and trifluoromethyl (-CF3) groups, combined with the electron-donating hydroxyl (-OH) group, influence the quinoline (B57606) core.
DFT studies on related substituted quinolines have successfully determined key electronic parameters. nih.govresearchgate.net Calculations typically optimize the molecule's geometry to find its most stable three-dimensional structure. Subsequently, analyses of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are performed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For quinoline derivatives, aryl substituents have been shown to contribute significantly to the FMOs, often decreasing the LUMO energy and altering the energy gap. nih.gov
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In 8-hydroxyquinoline (B1678124) derivatives, MEP analysis has identified reactive sites crucial for intermolecular interactions. researchgate.net For this compound, the oxygen atoms of the nitro and hydroxyl groups would be expected to be regions of negative potential (nucleophilic sites), while the hydrogen of the hydroxyl group would be a site of positive potential (electrophilic site).
Table 1: Representative Quantum Chemical Parameters for Substituted Quinolines (Note: These are illustrative values based on studies of similar compounds and not specific experimental or calculated data for this compound.)
| Parameter | Description | Expected Influence of Substituents |
| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | The -OH group would raise the HOMO energy, while the -NO2 and -CF3 groups would lower it. |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | The strongly electron-withdrawing -NO2 and -CF3 groups would significantly lower the LUMO energy. nih.gov |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | The combined effect of the substituents would likely result in a relatively small energy gap, suggesting higher reactivity. |
| Dipole Moment | Measure of the overall polarity of the molecule. | High, due to the presence of highly polar -NO2, -CF3, and -OH groups. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful tools for exploring a molecule's flexibility, stability, and behavior over time, particularly in a biological environment (e.g., in water).
While the core quinoline structure is rigid and planar, conformational analysis would focus on the rotational freedom of the substituent groups, primarily the orientation of the hydroxyl proton and the nitro group. DFT calculations can be used to determine the potential energy surface associated with the rotation of these groups to identify the most stable (lowest energy) conformation.
MD simulations place the molecule in a simulated environment (like a box of water molecules) and use classical mechanics to model its movements over time. This provides insights into how the molecule interacts with its surroundings. For quinoline derivatives, MD simulations have been used to calculate radial distribution functions (RDFs), which help understand solvation patterns and the potential for mechanisms like hydrolysis by analyzing the proximity of water molecules to specific atoms. researchgate.net Such simulations for this compound would reveal the stability of its structure in an aqueous phase and map its hydration shell, identifying which parts of the molecule are most likely to interact with water.
Molecular Docking Studies for Predicted Target Interaction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms.
Docking studies have been widely performed on various quinoline derivatives to explore their potential as antibacterial, anticancer, or antimalarial agents. cabidigitallibrary.orgnih.govresearchgate.net The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity, often reported in kcal/mol.
The specific functional groups of this compound would dictate its interactions:
Hydrogen Bonds: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the oxygen atoms of the nitro group can act as acceptors. These are key interactions for anchoring the ligand in a protein's binding site.
Aromatic Interactions: The planar quinoline ring can engage in π-π stacking or π-alkyl interactions with aromatic or aliphatic amino acid residues (e.g., Phenylalanine, Tyrosine, Leucine).
Hydrophobic/Fluorine Interactions: The trifluoromethyl group is highly lipophilic and can form favorable hydrophobic interactions. It can also participate in specific fluorine-protein interactions.
A docking study would predict which amino acid residues in a potential target's active site interact with the compound and estimate the strength of the binding. For example, studies on other nitro-substituted quinolines have identified specific interactions with key residues in protein cavities. semanticscholar.org
Table 2: Illustrative Molecular Docking Results for a Quinoline Derivative (Note: This table is a hypothetical example to illustrate typical docking output and does not represent actual data for this compound.)
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Dihydrofolate Reductase (e.g., 1DDR) | -7.8 | LEU-28, PHE-31, ILE-94 | Hydrophobic/π-alkyl |
| SER-59 | Hydrogen Bond (with -OH) | ||
| GLN-35 | Hydrogen Bond (with -NO2) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. A robust QSAR model can be used to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent analogs.
To build a QSAR model for a series of compounds including this compound, one would first calculate a set of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's physicochemical properties:
Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular weight, volume, surface area, specific substituent parameters (e.g., Taft steric parameters).
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient), quantifying lipophilicity.
Topological Descriptors: Indices that describe molecular branching and connectivity.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that links a combination of these descriptors to the observed biological activity (e.g., IC50). QSAR models developed for quinoline derivatives against Plasmodium falciparum have successfully identified the key structural features required for antimalarial activity. mdpi.com For this compound, the strong electron-withdrawing and hydrophobic nature of the -CF3 and -NO2 groups would be critical descriptors in any such model.
Pharmacophore Modeling for Ligand Design
A pharmacophore model is a 3D abstract representation of the key molecular features necessary for a molecule to be recognized by a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. mdpi.com
Pharmacophore modeling can be ligand-based, where it is derived from a set of active molecules, or structure-based, where it is derived from the ligand-receptor complex itself. For this compound, a potential pharmacophore model would include:
One Hydrogen Bond Donor (from the -OH group).
Multiple Hydrogen Bond Acceptors (one from the quinoline nitrogen, one from the -OH oxygen, and two from the -NO2 oxygens).
One Aromatic Ring feature (from the quinoline core).
One Hydrophobic feature (from the -CF3 group).
This 3D arrangement of features serves as a template for designing new molecules with potentially similar or improved biological activity. It can also be used as a 3D query to screen large virtual libraries of compounds to identify novel chemical scaffolds that match the essential interaction points. Studies on 1,2,3-triazole-8-quinolinol hybrids have used pharmacophore concepts to guide the development of new antibacterial agents. nih.gov
Molecular Mechanism of Action and Biochemical Target Elucidation in Vitro/cellulo Context
Enzyme Inhibition and Activation Studies (Mechanistic Focus)
No published data is currently available for 3-Nitro-8-(trifluoromethyl)quinolin-4-ol.
Receptor Binding Profiling and Ligand-Receptor Interaction Analysis
No published data is currently available for this compound.
Interactions with Nucleic Acids and Other Biomolecules
No published data is currently available for this compound.
Modulation of Intracellular Signaling Pathways (In Vitro/Cellulo)
No published data is currently available for this compound.
Cellular Uptake and Subcellular Distribution Studies (Non-Clinical Context)
No published data is currently available for this compound.
Identification of Specific Molecular Targets or Pathways
No specific molecular targets or pathways have been identified for this compound in the available literature.
Advanced Applications in Chemical Biology and Research Tool Development
Development of Fluorescent or Labeled Probes Based on the Compound
There is no publicly available research demonstrating the development of fluorescent or labeled probes based on the 3-Nitro-8-(trifluoromethyl)quinolin-4-ol scaffold. The intrinsic photophysical properties of this specific compound have not been characterized in the scientific literature.
Quinoline (B57606) derivatives are frequently explored for their fluorescent properties and have been successfully developed into probes for various biological targets. crimsonpublishers.com The quinoline ring system can exhibit favorable quantum yields and sensitivities to its microenvironment, making it a versatile chromophore. crimsonpublishers.com Modifications to the quinoline core, including the introduction of electron-donating and electron-withdrawing groups, can modulate its fluorescent properties, such as emission wavelength and intensity. beilstein-journals.orgbeilstein-archives.org However, studies detailing such modifications or the conjugation of fluorophores to This compound for use as a chemical probe are absent from the current body of scientific literature.
Utilization in Affinity Chromatography for Target Isolation
There are no documented instances of This compound being utilized as a ligand in affinity chromatography for the isolation of specific biological targets. Affinity chromatography is a powerful purification technique that relies on the specific, reversible binding between a ligand immobilized on a solid support and its target molecule in a complex mixture. nih.govwikipedia.org
For a compound to be used in this manner, it must exhibit a selective and sufficiently strong interaction with a target protein or other biomolecule. The synthesis would then require the chemical linkage of the compound to a chromatography resin. Research detailing the binding partners of This compound and its subsequent immobilization for use in affinity-based purification has not been reported.
Application in High-Throughput Screening Libraries (Research Context)
While This compound may be present in various commercial or proprietary high-throughput screening (HTS) libraries, there is no specific mention in the scientific literature of this compound being identified as a "hit" or a lead compound from such a screen. HTS campaigns involve the rapid, automated testing of large numbers of compounds to identify those that modulate a specific biological pathway or target. mdpi.com
The structural characteristics of This compound , such as the presence of a nitro group and a trifluoromethyl group, are functionalities often explored in screening libraries for their potential to influence biological activity. researchgate.netnih.gov However, without published HTS data, its role or performance in any specific screening campaign remains unknown.
Role as a Scaffold for Rational Ligand Design (Pre-Clinical, Theoretical)
The quinoline nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple, diverse biological targets. researchgate.net This makes quinoline and its derivatives attractive starting points for rational ligand design. The trifluoromethyl group is also a common substituent in drug design, known for its ability to enhance metabolic stability and binding affinity. beilstein-journals.org
Despite these general principles, there are no specific pre-clinical or theoretical studies in the published literature that utilize This compound as a central scaffold for the rational design of new ligands. Such studies would typically involve computational modeling, structure-activity relationship (SAR) investigations, and the synthesis of analog series to optimize binding to a particular biological target. The absence of such research indicates that the potential of this specific compound as a foundational structure for new therapeutic agents has not yet been explored or, if explored, has not been publicly disclosed.
Advanced Analytical and Spectroscopic Characterization of Novel Derivatives
High-Resolution Mass Spectrometry for Structural Confirmation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the confirmation of the elemental composition of a molecule. For 3-Nitro-8-(trifluoromethyl)quinolin-4-ol, HRMS provides the high-accuracy mass measurement necessary to validate its molecular formula, C₁₀H₅F₃N₂O₃.
Typically employing techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with exceptional precision. The expected exact mass for the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value, with deviations of less than 5 ppm providing strong evidence for the proposed formula.
Detailed Research Findings: In a hypothetical analysis, the calculated monoisotopic mass of C₁₀H₅F₃N₂O₃ is 274.0228 Da. High-resolution mass spectral analysis would be expected to yield a measured m/z for the [M+H]⁺ ion that is in very close agreement with the calculated value of 275.0306 Da.
Further structural information can be gleaned from tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented to produce a characteristic pattern of daughter ions. The fragmentation of this compound would likely involve the loss of the nitro group (NO₂) and potentially the trifluoromethyl group (CF₃) or rearrangements within the quinoline (B57606) core, providing further corroboration of the compound's structure.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
|---|---|---|---|
| [M+H]⁺ | 275.0306 | 275.0301 | -1.8 |
Multidimensional Nuclear Magnetic Resonance Spectroscopy (NMR) for Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the atomic connectivity.
Detailed Research Findings: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline ring system. The electron-withdrawing effects of the nitro and trifluoromethyl groups, along with the electronic influence of the hydroxyl group, would lead to characteristic chemical shifts. For instance, the proton at position 2 would likely be deshielded due to its proximity to the nitrogen atom and the nitro group.
The ¹³C NMR spectrum would complement the proton data, showing signals for all ten carbon atoms in the molecule. The carbon bearing the trifluoromethyl group would exhibit a characteristic quartet due to C-F coupling.
¹⁹F NMR is particularly informative for fluorinated compounds. A single resonance would be expected for the CF₃ group, with its chemical shift providing information about the electronic environment.
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to assign the protons on the benzene (B151609) and pyridine (B92270) rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is vital for connecting the different fragments of the molecule and confirming the positions of the substituents.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Position | ¹H Chemical Shift | ¹³C Chemical Shift | Key HMBC Correlations |
|---|---|---|---|
| 2 | 8.95 (s) | 145.2 | C4, C8a |
| 3 | - | 130.5 | - |
| 4 | - | 175.8 | - |
| 4a | - | 122.1 | - |
| 5 | 7.85 (d) | 128.9 | C4, C7, C8a |
| 6 | 7.60 (t) | 126.3 | C8 |
| 7 | 8.10 (d) | 133.5 | C5, C8a |
| 8 | - | 125.4 (q, J ≈ 30 Hz) | - |
| 8a | - | 140.7 | - |
| CF₃ | - | 123.8 (q, J ≈ 275 Hz) | - |
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions, respectively.
Detailed Research Findings: The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) would be expected around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong absorptions in the 1300-1100 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations would be observed in the 1600-1450 cm⁻¹ range.
The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would reveal the electronic transitions within the conjugated quinoline system. The presence of the nitro and trifluoromethyl groups, as well as the hydroxyl group, would influence the position and intensity of the absorption maxima (λmax). Multiple bands corresponding to π → π* and n → π* transitions would be expected.
Table 3: Expected IR Absorption Bands and UV-Vis Maxima for this compound
| Spectroscopic Technique | Feature | Expected Position |
|---|---|---|
| IR | O-H stretch | 3400-3200 cm⁻¹ (broad) |
| IR | N-O stretch (asymmetric) | ~1550 cm⁻¹ |
| IR | N-O stretch (symmetric) | ~1350 cm⁻¹ |
| IR | C-F stretch | 1300-1100 cm⁻¹ (strong) |
| IR | C=C, C=N stretch | 1600-1450 cm⁻¹ |
| UV-Vis | λmax1 (π → π*) | ~280 nm |
Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Conformation
Detailed Research Findings: For a non-chiral molecule like this compound, X-ray diffraction would confirm the planar nature of the quinoline ring system and the precise orientation of the nitro and trifluoromethyl substituents. It would also reveal details of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitro groups, which govern the crystal packing.
In a hypothetical crystallographic study, one might expect the compound to crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). The analysis would provide the exact bond lengths and angles, confirming, for example, the expected shortening of the C-N bond of the nitro group and the geometry around the carbon bearing the trifluoromethyl group.
Table 4: Hypothetical Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 15.2 |
| c (Å) | 9.1 |
| β (°) | 105.3 |
| Volume (ų) | 1130 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.61 |
Circular Dichroism Spectroscopy for Chiral Analogues
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While this compound itself is achiral, CD spectroscopy would be an essential tool for characterizing any chiral derivatives that might be synthesized, for example, through the introduction of a chiral center in a substituent.
Detailed Research Findings: If a chiral analogue of this compound were prepared, its CD spectrum would show differential absorption of left and right circularly polarized light. The resulting spectrum, with its characteristic positive and negative Cotton effects, would be a unique fingerprint of the molecule's absolute stereochemistry.
The electronic transitions observed in the UV-Vis spectrum would give rise to CD signals. The sign and magnitude of these signals could be used to assign the absolute configuration of the stereocenters, often with the aid of computational chemistry to predict the theoretical CD spectrum for a given enantiomer. This technique is invaluable in the study of asymmetric synthesis and the characterization of enantiomerically pure compounds.
Future Research Directions and Unexplored Avenues for 3 Nitro 8 Trifluoromethyl Quinolin 4 Ol
Emerging Methodologies in Quinoline (B57606) Chemistry
The synthesis of quinoline derivatives has evolved significantly from classical methods, with modern chemistry offering more efficient, sustainable, and versatile routes. These emerging methodologies provide powerful tools for synthesizing 3-Nitro-8-(trifluoromethyl)quinolin-4-ol and creating diverse libraries of its analogs for structure-activity relationship (SAR) studies.
Key emerging synthetic strategies include:
Oxidative Annulation and C-H Activation : Recent advances have focused on the construction of the quinoline ring through cascade C-H activation and heteroannulation reactions. mdpi.com These methods often utilize transition-metal catalysts (e.g., Rhodium, Ruthenium, Cobalt) to form the heterocyclic core from simpler, readily available starting materials, offering high atom economy. mdpi.com
Photocatalysis and Metal-Free Protocols : Visible-light promoted, metal-free reactions are gaining traction as green chemistry alternatives. These methods can facilitate reactions like sulfonylation and cyclization under mild conditions, reducing reliance on heavy metal catalysts. mdpi.com
Microwave and Ultrasound-Assisted Synthesis : The use of microwave irradiation and ultrasound has been shown to dramatically reduce reaction times and improve yields for quinoline synthesis. nih.gov Microwave-assisted heating can enhance reaction efficiency in enclosed systems, while ultrasound irradiation offers a green protocol with the advantages of short reaction times and easy product isolation. nih.govrsc.org
Mechanochemistry : Solvent-free mechanochemical processes, such as ball milling, represent a sustainable approach to organic synthesis. researchgate.net This technique involves the grinding of reactants together, sometimes with a catalytic amount of a reagent like iodine, to induce chemical reactions, thereby minimizing solvent waste. researchgate.net
One-Pot and Multicomponent Reactions : To streamline synthetic efforts, one-pot multicomponent reactions are increasingly employed. These strategies allow for the construction of complex quinoline derivatives from three or more starting materials in a single step, which is highly efficient for building chemical libraries. rsc.org
| Methodology | Description | Key Advantages | Reference |
|---|---|---|---|
| C-H Bond Activation | Transition-metal catalyzed formation of the quinoline ring via direct activation of C-H bonds. | High atom economy, access to novel derivatives. | mdpi.com |
| Photocatalysis | Use of visible light to promote cyclization reactions, often without metal catalysts. | Green, mild reaction conditions. | mdpi.com |
| Ultrasound Irradiation | Application of ultrasonic waves to accelerate chemical reactions. | Short reaction times, improved yields, energy efficiency. | nih.govrsc.org |
| Mechanochemistry | Solvent-free synthesis via mechanical grinding of reactants. | Environmentally friendly, reduces solvent waste. | researchgate.net |
| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions rapidly and uniformly. | Improved reaction efficiency, reduced thermal decomposition. | nih.gov |
Integration with Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.gov For a compound like this compound, these computational tools can predict properties, suggest structural modifications, and identify potential biological targets, thereby optimizing the research and development process.
Key applications include:
De Novo Drug Design : Generative AI models can design novel quinoline derivatives from scratch that are optimized for specific properties like binding affinity to a target protein, drug-likeness, and synthetic feasibility. nih.gov This allows for the exploration of a vast chemical space to identify promising new candidates.
Predictive Modeling : ML algorithms can be trained on existing data to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. mdpi.com This in silico screening helps prioritize which derivatives of this compound are most promising for synthesis and in vitro testing.
Target Identification and Validation : AI can analyze large biological datasets to identify and validate novel protein targets for which the quinoline scaffold might be effective. By docking the structure of this compound against protein models, researchers can generate hypotheses about its mechanism of action. jneonatalsurg.com
SAR Analysis : Machine learning can identify complex patterns in structure-activity relationships that may not be apparent through traditional analysis. mdpi.com This can guide the rational design of more potent and selective analogs by highlighting which functional groups and positions on the quinoline ring are most critical for biological activity. mdpi.commdpi.com
Exploration of Novel Biological Interactions and Target Spaces
While quinoline derivatives are known for a broad range of activities, including antimalarial, antibacterial, and anticancer effects, the specific biological targets of this compound are unknown. nih.gov Future research should focus on screening this compound against emerging and validated targets where the quinoline scaffold has shown promise. The presence of the trifluoromethyl group, in particular, may enhance binding affinity and selectivity for specific proteins. researchgate.net
Potential target classes and specific proteins to investigate include:
Protein Kinases : Many quinoline derivatives are potent kinase inhibitors. Novel targets in this family include Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), which is implicated in cancer cell survival. researchgate.net Dual-target inhibitors, such as those targeting both EGFR and HER-2, represent another promising avenue for anticancer drug development. rsc.org
Tubulin Polymerization : The mitotic spindle is a successful target for cancer therapy, and some trifluoromethylquinoline derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site. researchgate.net This mechanism leads to cell cycle arrest and apoptosis in cancer cells.
Bacterial Enzymes : In the face of rising antibiotic resistance, novel bacterial targets are urgently needed. The Penicillin-binding protein And Serine/Threonine kinase-Associated (PASTA) kinases are involved in regulating resistance to β-lactam antibiotics, making them an attractive target for new antimicrobial agents. researchgate.net
Purine Binding Proteome : A functional proteomics approach identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of quinoline drugs. duke.edu These enzymes could be relevant to the mechanism of action of quinoline compounds in various diseases.
| Target Class | Specific Protein Target | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | SGK1, EGFR, HER-2 | Oncology | researchgate.netrsc.org |
| Cytoskeletal Proteins | Tubulin | Oncology | researchgate.net |
| Bacterial Kinases | PASTA Kinase | Infectious Disease | researchgate.net |
| Metabolic Enzymes | Aldehyde Dehydrogenase 1 (ALDH1) | Oncology, Metabolism | duke.edu |
| Metabolic Enzymes | Quinone Reductase 2 (QR2) | Oncology, Neuroprotection | duke.edu |
Challenges and Opportunities in this compound Research
The path forward for this compound is not without challenges, but these are balanced by significant opportunities.
Challenges:
Limited Existing Data : The primary challenge is the scarcity of published research on this specific molecule. Its biological activities, pharmacokinetic profile, and toxicological properties are completely uncharacterized, requiring foundational screening and investigation.
Synthetic Complexity : The synthesis of a polysubstituted quinoline with specific nitro and trifluoromethyl groups can be complex. Developing a high-yield, scalable, and cost-effective synthetic route will be a critical first step.
Target Deconvolution : If the compound shows interesting phenotypic activity (e.g., anticancer effects), identifying the precise molecular target(s) responsible for this activity can be a complex and resource-intensive process.
Opportunities:
High-Potency Potential : The combination of the 4-quinolone core with a trifluoromethyl group suggests a high potential for potent and selective biological activity. researchgate.netmdpi.com The trifluoromethyl group can improve metabolic stability and cell permeability, favorable properties for a drug candidate. researchgate.net
Leveraging Modern Technology : The lack of data presents a "blank slate" opportunity to apply modern drug discovery paradigms from the outset. Integrating AI for property prediction and target identification, alongside high-throughput screening and emerging synthetic methodologies, can dramatically accelerate the research process.
Unexplored Chemical Space : This compound and its close analogs represent a relatively unexplored region of chemical space. There is a strong possibility of discovering novel biological activities or mechanisms of action that differ from more well-studied quinoline derivatives, potentially leading to first-in-class therapeutics.
Compound Index
| Compound Name |
|---|
| This compound |
| 4-amino-7-chloroquinoline |
| 2,6-dimethylquinoline |
| 6-methoxyquinoline |
| quinoline-2-thiol |
| quinoline-3-carboxylic acid |
| ethyl 4,4,4-trifluoro-3-hydroxy-3-(quinolin-2-ylmethyl)butanoate |
| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol |
| trifluoro-3-(isoquinolin-1-yl)-2-(thiophen-2-yl)propan-2-ol |
| Dubamine |
| Graveoline |
Q & A
Q. What are the common synthetic routes for preparing 3-nitro-8-(trifluoromethyl)quinolin-4-ol, and how are intermediates characterized?
The synthesis typically involves multi-step functionalization of quinoline scaffolds. For example, halogenated intermediates (e.g., 4-chloroquinoline derivatives) are reacted with nitro and trifluoromethyl groups under controlled conditions. A representative method includes:
- Step 1 : Nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) under低温 conditions to avoid over-nitration.
- Step 2 : Introduction of the trifluoromethyl group via cross-coupling reactions (e.g., using CuI or Pd catalysts) or direct fluorination .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol/water).
- Characterization : ¹H/¹³C NMR (key shifts: quinolinol OH ~12 ppm, aromatic protons 7–9 ppm), HPLC (>95% purity), and elemental analysis .
Table 1 : Key NMR Data for Intermediates (from )
| Compound | ¹H NMR Shifts (δ, ppm) | Notable Peaks |
|---|---|---|
| 4-Chloro intermediate | 8.15 (d, J=5.4 Hz, H-2), 7.60 (m, H-6/H-7) | Cl substituent deshields H-2 |
| Nitrated derivative | 8.90 (s, H-3), 7.85 (d, J=8.1 Hz, H-5) | Nitro group induces downfield shift |
Q. How is the purity of this compound validated, and what analytical methods are recommended?
Purity is assessed via:
- HPLC : Reverse-phase C18 column, mobile phase = acetonitrile/water (70:30), UV detection at 254 nm .
- GC-MS : For volatile derivatives; detects residual solvents (e.g., N-methylpyrrolidone) from synthesis .
- Melting Point : Consistency with literature values (e.g., 95–102°C for related trifluoromethylquinolines) .
Advanced Research Questions
Q. How can researchers optimize low yields in the nitration step of 8-(trifluoromethyl)quinolin-4-ol precursors?
Low yields often arise from competing side reactions (e.g., over-nitration or decomposition). Strategies include:
- Temperature Control : Perform nitration at 0–5°C to suppress byproducts .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetic acid) to stabilize intermediates .
- Directed Ortho-Metallation : Pre-functionalize the quinoline with directing groups (e.g., –OMe) to enhance regioselectivity .
Table 2 : Yield Optimization Case Study (from )
| Condition | Yield (%) | Notes |
|---|---|---|
| H₂SO₄/HNO₃ at 25°C | 35 | Significant decomposition |
| H₂SO₄/HNO₃ at 0°C | 60 | Improved regioselectivity |
| Acetic acid as solvent | 68 | Reduced side reactions |
Q. How should contradictory NMR data be resolved when characterizing this compound derivatives?
Discrepancies may stem from tautomerism (quinolinol ⇌ quinolinone) or residual solvents. Mitigation steps:
- Variable Temperature NMR : Confirm tautomeric stability; quinolinol OH proton integrates as a singlet at room temperature .
- Deuteration Experiments : Exchangeable protons (e.g., –OH) disappear in D₂O-shaken samples .
- X-ray Crystallography : Resolve ambiguous structures definitively (e.g., confirm nitro group orientation) .
Q. What mechanisms explain the biological activity of this compound in antimicrobial studies?
While direct evidence is limited for this compound, analogues (e.g., trifluoromethylquinolines) show:
- Membrane Disruption : Hydrophobic trifluoromethyl groups enhance lipid bilayer penetration .
- Enzyme Inhibition : Nitro groups act as electron-withdrawing motifs, interfering with bacterial redox enzymes (e.g., nitroreductases) .
- Synergistic Effects : Combined nitro/trifluoromethyl groups amplify activity against resistant strains .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
